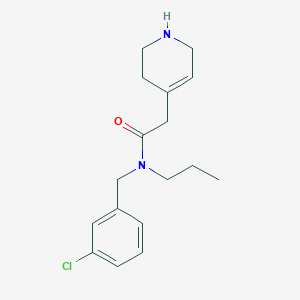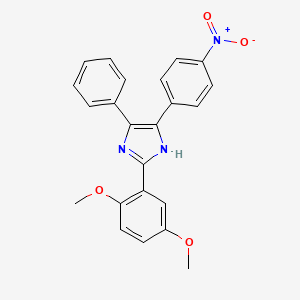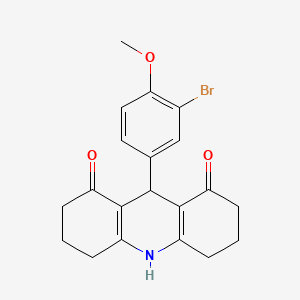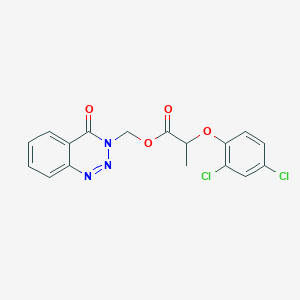![molecular formula C21H14F3N3O B3994962 2-(4-{[3-(trifluoromethyl)phenyl]amino}quinazolin-2-yl)phenol](/img/structure/B3994962.png)
2-(4-{[3-(trifluoromethyl)phenyl]amino}quinazolin-2-yl)phenol
Overview
Description
2-(4-{[3-(trifluoromethyl)phenyl]amino}quinazolin-2-yl)phenol is a complex organic compound that features a quinazoline core substituted with a phenol group and a trifluoromethylphenylamino group
Mechanism of Action
Target of Action
The primary target of 2-(4-{[3-(trifluoromethyl)phenyl]amino}-2-quinazolinyl)phenol is Aurora kinase A . Aurora kinase A is a protein that plays a crucial role in cell division. It is involved in the regulation of the mitotic spindle, a structure necessary for cell division .
Mode of Action
It is known to interact with its target, aurora kinase a . The interaction likely involves the compound binding to the active site of the kinase, potentially inhibiting its activity and thus affecting cell division .
Biochemical Pathways
The biochemical pathways affected by this compound are related to cell division. By targeting Aurora kinase A, the compound can disrupt the normal function of the mitotic spindle, which is essential for cell division .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its inhibition of Aurora kinase A. This could potentially lead to disruption of cell division, which could have various effects depending on the type of cell and the context in which the compound is used .
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors. These could include the presence of other molecules in the cell, the pH of the environment, and the temperature .
Biochemical Analysis
Biochemical Properties
2-(4-{[3-(trifluoromethyl)phenyl]amino}-2-quinazolinyl)phenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as tyrosine kinases, which are involved in cell signaling pathways. The interaction between 2-(4-{[3-(trifluoromethyl)phenyl]amino}-2-quinazolinyl)phenol and these enzymes can lead to the modulation of cellular processes, including cell growth and differentiation . Additionally, this compound can bind to specific proteins, altering their function and stability.
Cellular Effects
The effects of 2-(4-{[3-(trifluoromethyl)phenyl]amino}-2-quinazolinyl)phenol on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival . By modulating these pathways, 2-(4-{[3-(trifluoromethyl)phenyl]amino}-2-quinazolinyl)phenol can affect gene expression and cellular metabolism. In cancer cells, this compound has demonstrated antiproliferative effects, making it a potential candidate for anticancer therapy .
Molecular Mechanism
At the molecular level, 2-(4-{[3-(trifluoromethyl)phenyl]amino}-2-quinazolinyl)phenol exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of tyrosine kinases, which are enzymes that phosphorylate specific proteins involved in cell signaling . By inhibiting these enzymes, the compound can disrupt signaling pathways that promote cell growth and survival. Additionally, 2-(4-{[3-(trifluoromethyl)phenyl]amino}-2-quinazolinyl)phenol can bind to DNA and RNA, affecting gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-{[3-(trifluoromethyl)phenyl]amino}-2-quinazolinyl)phenol can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(4-{[3-(trifluoromethyl)phenyl]amino}-2-quinazolinyl)phenol remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained antiproliferative effects on cancer cells .
Dosage Effects in Animal Models
The effects of 2-(4-{[3-(trifluoromethyl)phenyl]amino}-2-quinazolinyl)phenol vary with different dosages in animal models. At lower doses, this compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
2-(4-{[3-(trifluoromethyl)phenyl]amino}-2-quinazolinyl)phenol is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites of 2-(4-{[3-(trifluoromethyl)phenyl]amino}-2-quinazolinyl)phenol can also exhibit biological activity, contributing to its overall effects on cellular function .
Transport and Distribution
The transport and distribution of 2-(4-{[3-(trifluoromethyl)phenyl]amino}-2-quinazolinyl)phenol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of 2-(4-{[3-(trifluoromethyl)phenyl]amino}-2-quinazolinyl)phenol within tissues can also affect its therapeutic efficacy and toxicity.
Subcellular Localization
The subcellular localization of 2-(4-{[3-(trifluoromethyl)phenyl]amino}-2-quinazolinyl)phenol is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, where it can exert its effects on gene expression and cellular metabolism . Post-translational modifications, such as phosphorylation and ubiquitination, can also influence the subcellular localization of 2-(4-{[3-(trifluoromethyl)phenyl]amino}-2-quinazolinyl)phenol, directing it to specific organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[3-(trifluoromethyl)phenyl]amino}quinazolin-2-yl)phenol typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Quinazoline Core: This can be achieved by cyclization reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.
Introduction of the Trifluoromethylphenylamino Group: This step often involves nucleophilic aromatic substitution reactions where a trifluoromethyl aniline derivative is reacted with the quinazoline core.
Phenol Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[3-(trifluoromethyl)phenyl]amino}quinazolin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolines.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, particularly at the phenol and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines.
Scientific Research Applications
2-(4-{[3-(trifluoromethyl)phenyl]amino}quinazolin-2-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It can be used in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 4-[[2-[[4-chloro-3-(trifluoromethyl)phenyl]amino]-3H-benzimidazol-5-yl]oxy]-N-methyl-pyridine-2-carboxamide
- N-{3-[(4-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-2-yl)amino]phenyl}cyclopropanecarboxamide
Uniqueness
Compared to similar compounds, 2-(4-{[3-(trifluoromethyl)phenyl]amino}quinazolin-2-yl)phenol is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical properties. Its trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound in drug development.
Properties
IUPAC Name |
2-[4-[3-(trifluoromethyl)anilino]quinazolin-2-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N3O/c22-21(23,24)13-6-5-7-14(12-13)25-19-15-8-1-3-10-17(15)26-20(27-19)16-9-2-4-11-18(16)28/h1-12,28H,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWFXPLWGSIPCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenyl-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]propanamide](/img/structure/B3994888.png)

![5-Benzyl-3-(2,4-dihydroxyphenyl)-1-[2-(methylsulfanyl)ethyl]-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B3994896.png)
![4-[(2-ethyl-1-piperidinyl)carbonyl]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B3994900.png)
![N-(4-bromo-2-fluorophenyl)-1-[(4-methoxyphenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B3994903.png)
![N-(2-furylmethyl)-N-[1-(hydroxymethyl)propyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B3994909.png)
![N-(3-bromophenyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B3994917.png)

![9-(3-nitrophenyl)-5,13-bis(sulfanylidene)-2-oxa-4,6,12,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8)-diene-7,11-dione](/img/structure/B3994935.png)

![(4E)-4-{[(2,4-Dimethylphenyl)amino]methylidene}-2-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B3994942.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorobenzoyl)piperidine-4-carboxamide](/img/structure/B3994956.png)
![4-FLUORO-N-(4-{1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTANE-6-CARBONYL}PHENYL)BENZENE-1-SULFONAMIDE](/img/structure/B3994963.png)
